

The Discovery and Development of Fenquinotrione: A Technical Whitepaper

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Compound of Interest		
Compound Name:	Fenquinotrione	
Cat. No.:	B1443749	Get Quote

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Abstract

Fenquinotrione is a novel triketone-type herbicide demonstrating potent efficacy against a broad spectrum of broadleaf and sedge weeds, coupled with exceptional selectivity in rice.[1][2] [3] Developed by Kumiai Chemical Industry Co., Ltd., this herbicide addresses the critical need for effective control of weeds resistant to acetolactate synthase (ALS) inhibitors.[3][4] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the carotenoid biosynthesis pathway. The remarkable safety of fenquinotrione in rice is attributed to its rapid metabolic detoxification, primarily through CYP81A6-mediated demethylation and subsequent glucose conjugation. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of fenquinotrione, including detailed experimental methodologies and key data presented for scientific evaluation.

Discovery and Optimization

The journey to identify **fenquinotrione** began with a strategic focus on HPPD inhibitors to combat the rise of ALS-resistant weeds in rice paddy fields. Researchers at Kumiai Chemical Industry initiated a screening program, which led to the identification of an oxoquinoxaline derivative as a promising lead compound.

A systematic structure-activity relationship (SAR) study was undertaken to optimize the herbicidal activity and crop selectivity of this lead compound. Key modifications were explored



at three main positions: the acid moiety, the N-position of the oxoquinoxaline ring, and the fused benzene ring. While various substitutions at the N-position with phenyl and heterocyclic groups yielded high herbicidal efficacy, they unfortunately resulted in low safety for rice. The breakthrough came with substitutions on the fused benzene ring, where the introduction of a halogen or methyl group at the 8-position significantly improved the selectivity between rice and problematic weeds. Ultimately, the 8-chloro substituted analog, **fenquinotrione**, was selected for development due to its optimal balance of potent herbicidal activity and excellent crop safety.

Physicochemical Properties

Property	Value
Common Name	Fenquinotrione
Development Code	KUH-110
IUPAC Name	2-{[8-chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-yl]carbonyl}cyclohexane-1,3-dione
CAS Registry Number	1342891-70-6
Molecular Formula	C22H17CIN2O5
Molecular Weight	424.83
Appearance	Pale yellow powder
Melting Point	157.6°C
Water Solubility	17.3 mg/L (20°C)
Log Pow	2.91 (pH 1.0), 1.59 (pH 4.0), 0.33 (pH 7.0)

(Data sourced from:)

Mechanism of Action: HPPD Inhibition

Fenquinotrione exerts its herbicidal effects by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD is a critical enzyme in the catabolic pathway of the amino acid tyrosine, where it catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to





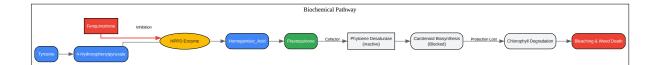


homogentisic acid. Homogentisic acid serves as a precursor for the synthesis of essential molecules like tocopherols and plastoquinone.

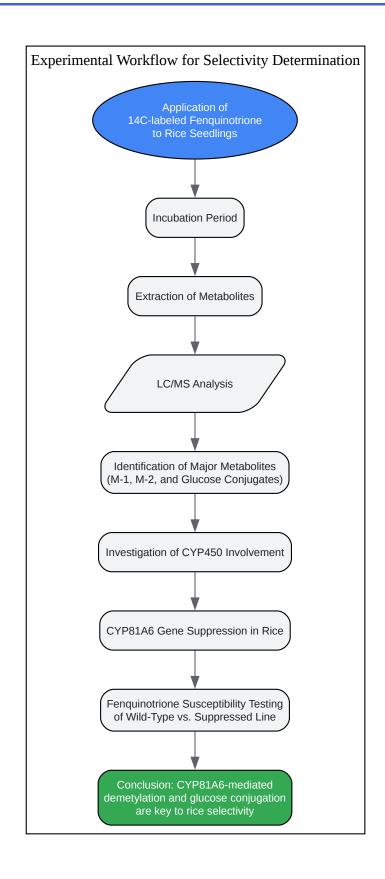
Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is a key step in the carotenoid biosynthesis pathway. By inhibiting HPPD, **fenquinotrione** disrupts the production of plastoquinone, which in turn halts carotenoid synthesis. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidative damage caused by excess light energy. The absence of carotenoids leads to the degradation of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible weeds, ultimately leading to their death.

Docking studies have revealed that the 1,3-diketone moiety of **fenquinotrione** forms a bidentate interaction with the Fe(II) ion at the active site of the HPPD enzyme. Additionally, π - π stacking interactions occur between the oxoquinoxaline ring of **fenquinotrione** and the conserved phenylalanine residues (Phe409 and Phe452) in the enzyme's active site, indicating that it acts as a competitive inhibitor of the natural substrate, HPP.









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